REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][CH:12]=[CH:11][N+:10]=1[O-].P(Cl)(Cl)([Cl:23])=O>ClC(Cl)C>[Cl:23][C:11]1[CH:12]=[CH:13][C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:9]([C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])[N:10]=1
|
Name
|
2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=[N+](C=CC=C1C(=O)OCC)[O-]
|
Name
|
4
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=[N+](C=CC=C1C(=O)OCC)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen purged 500 mL, 3-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
from 21 to 23° C.
|
Type
|
CUSTOM
|
Details
|
(completeness of reaction determined by HPLC)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove most of the POCl3
|
Type
|
CUSTOM
|
Details
|
The remainder was quenched
|
Type
|
ADDITION
|
Details
|
by slowly pouring onto 450 g of ice
|
Type
|
EXTRACTION
|
Details
|
was then extracted into methylene chloride (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
|
WASH
|
Details
|
eluted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=O)OCC)C=C1)C1=C(C=C(C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |